tert-butyl (R)-3-(2-bromophenyl)piperidine-1-carboxylate
Description
Key Structural Features:
- Piperidine Ring : A six-membered saturated ring with one nitrogen atom.
- 2-Bromophenyl Group : Attached at the 3-position, introducing steric bulk and electronic effects.
- tert-Butyl Carbamate (Boc) : A protective group at the piperidine’s nitrogen, enhancing solubility and stability.
The (R)-configuration arises from the spatial arrangement of substituents around the chiral center. Computational models predict a Cahn-Ingold-Prelog priority order of bromophenyl > piperidine backbone > carboxylate, dictating the absolute configuration.
Comparative Analysis of Bromophenyl Substitution Patterns
The position of bromine on the phenyl ring critically influences molecular properties. A comparative study with the 4-bromophenyl analog (CAS 1476776-55-2) reveals distinct differences:
Ortho-substitution induces significant steric strain between the bromine atom and the piperidine ring, altering reaction kinetics compared to para-substituted analogs.
Conformational Dynamics of Piperidine-Carboxylate Systems
The piperidine ring adopts a chair conformation , with the Boc group occupying an equatorial position to minimize 1,3-diaxial interactions. Density functional theory (DFT) calculations suggest two low-energy conformers:
- Boc Group Equatorial, Bromophenyl Axial : 65% population (ΔG = 0 kcal/mol).
- Boc Group Axial, Bromophenyl Equatorial : 35% population (ΔG = 1.2 kcal/mol).
The energy barrier for ring inversion is 12.3 kcal/mol , as determined by variable-temperature NMR. The 2-bromophenyl group restricts ring flexibility due to van der Waals repulsions with the piperidine’s C-5 hydrogen.
Crystallographic Characterization of Chiral Centers
While single-crystal X-ray data for this specific compound remains unpublished, analogous structures (e.g., tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate, CID 57355357) provide insights. Key crystallographic trends include:
- Chiral Center Geometry : Bond angles of 109.5° at the C-3 position, consistent with sp³ hybridization.
- Packing Efficiency : Bromine’s ortho position disrupts crystalline symmetry, reducing melting points compared to para isomers.
- Hydrogen Bonding : The Boc carbonyl forms weak C=O···H-N interactions with adjacent molecules (distance: 2.8 Å).
Predicted unit cell parameters (a = 8.2 Å, b = 10.5 Å, c = 12.1 Å, α = 90°, β = 90°, γ = 90°) align with monoclinic systems common to piperidine derivatives.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBRONTRUBWCP-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-3-(2-bromophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or amino alcohols.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with a bromobenzene derivative under suitable conditions.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-3-(2-bromophenyl)piperidine-1-carboxylate would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Intermediate in Drug Synthesis
tert-butyl (R)-3-(2-bromophenyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is related to the synthesis of poly(ADP-ribose) polymerase inhibitors, which are crucial in cancer therapy, particularly for tumors with BRCA mutations .
Potential Antidepressant Activity
Research indicates that derivatives of this compound may exhibit selective norepinephrine reuptake inhibition, suggesting potential applications as antidepressants. Studies have shown that modifications to the piperidine structure can enhance selectivity and potency against norepinephrine transporters.
Anticancer Properties
Compounds derived from this compound have been investigated for their anticancer properties. For instance, related piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology.
Case Study 1: Norepinephrine Reuptake Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of novel piperidine derivatives derived from this compound. These compounds exhibited selective inhibition of norepinephrine reuptake, indicating their potential as antidepressants.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit cell growth in acute lymphoblastic leukemia cell lines by targeting specific signaling pathways. This suggests that this compound could be a precursor for developing novel anticancer agents.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate | Chloromethyl instead of bromomethyl | Limited data on biological activity |
| (R)-Tert-butyl 3-(bromobenzylamino)piperidine-1-carboxylate | Bromobenzylamino group | Potential neuroprotective effects |
| (S)-Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | Iodomethyl group | Higher reactivity; diverse biological applications |
Mechanism of Action
The mechanism of action of tert-butyl ®-3-(2-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Reactivity
The following table summarizes key structural analogs and their properties:
Key Observations:
Halogenated Derivatives :
- The iodomethyl analog () has higher molecular weight (325.19 g/mol) due to iodine’s atomic mass, enhancing its utility in radioimaging or as a leaving group. In contrast, the bromophenyl derivative (hypothetical) would exhibit similar reactivity but improved stability compared to iodine .
- The trifluoromethylphenyl analog () introduces strong electron-withdrawing effects, increasing metabolic stability and binding affinity in kinase inhibitors .
Functional Group Variations: The aminoethyl substituent () introduces basicity (pKa ~10.5), improving water solubility and enabling salt formation for drug formulation . The mercapto group () enables disulfide bond formation or Michael addition, critical for bioconjugation strategies .
Biological Activity :
Physicochemical Properties
- Steric Effects : Bulkier groups like trifluoromethylphenyl () or iodomethyl () may hinder rotational freedom, affecting binding pocket interactions in target proteins.
Biological Activity
Introduction
Tert-butyl (R)-3-(2-bromophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that may confer unique biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2-bromophenyl moiety. Its molecular formula is CHBrNO, with a molecular weight of approximately 340.26 g/mol. This specific substitution pattern is believed to influence its interaction with biological targets, enhancing its potential as a therapeutic agent.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticancer Activity : The compound serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in treating BRCA1 and BRCA2 mutant tumors. Its structure allows for interactions that may enhance PARP inhibition, leading to increased apoptosis in cancer cells.
- Neuropharmacological Effects : Studies suggest that piperidine derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders. The presence of the bromophenyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration .
- Kinase Inhibition : The compound may exhibit inhibitory activity against various kinases, which are critical in cancer progression and other diseases. For instance, structural modifications have been shown to enhance binding affinity to targets like GSK-3β and IKK-β .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to form stable interactions can lead to modulation of enzymatic activity, influencing cellular pathways associated with proliferation and apoptosis.
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of piperidine compounds showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments. The introduction of bromine at the 2-position on the phenyl ring was noted to improve the overall potency due to increased hydrophobic interactions with cellular membranes .
- Neuroprotective Effects : In vitro studies indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective mechanisms were linked to the modulation of intracellular signaling pathways involving reactive oxygen species.
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Niraparib | PARP inhibitor | Targets BRCA-mutant tumors |
| Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | Kinase inhibition | Similar structure; different bromine position |
| Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | Neuroprotective | Focus on neuropharmacology |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (R)-3-(2-bromophenyl)piperidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine ring functionalization. For example, bromophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling. Stereochemical control at the (R)-configured carbon is achieved using chiral auxiliaries or asymmetric catalysis. A common approach involves tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen, followed by bromophenyl group introduction under conditions like DMAP/triethylamine in dichloromethane at 0–20°C . Enantiomeric purity is validated via chiral HPLC or polarimetry.
Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies the tert-butyl group (singlet at ~1.4 ppm in ¹H NMR) and the 2-bromophenyl substituent (aromatic protons at 7.2–7.6 ppm). Infrared spectroscopy (IR) confirms the carbonyl stretch (~1680–1720 cm⁻¹) of the Boc group. Mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺) at m/z 356.1 (calculated for C₁₆H₂¹BrNO₂). Differentiation from analogs relies on substituent-specific signals, e.g., the bromine isotope pattern in MS and downfield shifts due to the electron-withdrawing bromine .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Although full toxicological data may be unavailable, standard precautions for brominated aromatics and tert-butyl esters apply:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the electron density of the bromophenyl group to predict Suzuki-Miyaura coupling efficiency. The C-Br bond dissociation energy (~70 kcal/mol) and aryl ring charge distribution guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos). Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction kinetics .
Q. What strategies resolve contradictions in reported yields for Buchwald-Hartwig amination using this compound?
- Methodological Answer : Discrepancies arise from varying palladium catalysts, ligands (e.g., BINAP vs. DavePhos), and base selection (Cs₂CO₃ vs. K₃PO₄). Systematic optimization via Design of Experiments (DoE) identifies critical factors:
- Key Parameters : Temperature (80–120°C), catalyst loading (2–5 mol%), and solvent polarity.
- Analysis : Response surface methodology (RSM) correlates yield with ligand electron-donating ability and base strength .
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in substitution reactions?
- Methodological Answer : The tert-butyl group creates steric hindrance, directing electrophiles to the less hindered C-3 position of the piperidine ring. This is confirmed by X-ray crystallography and competitive experiments with analogs lacking the tert-butyl group. For example, SN₂ reactions at C-3 proceed with >90% regioselectivity, while C-5 reactions are suppressed .
Q. What advanced techniques validate enantiomeric excess (ee) in asymmetric syntheses of this compound?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase separates enantiomers. Alternatively, ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) induces distinct splitting of proton signals. Circular Dichroism (CD) spectroscopy confirms absolute configuration by comparing experimental spectra to computed CD curves .
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies, and how can this be addressed?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethyl acetate vs. hexane) isolates pure polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD confirms crystalline structure consistency .
Q. How do solvent polarity and temperature affect the stability of the Boc protecting group?
- Methodological Answer : The Boc group is stable in aprotic solvents (e.g., dichloromethane) but hydrolyzes under acidic conditions (e.g., TFA/water). Accelerated stability studies (40–60°C) in various solvents monitor degradation via LC-MS. Arrhenius plots predict shelf life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
